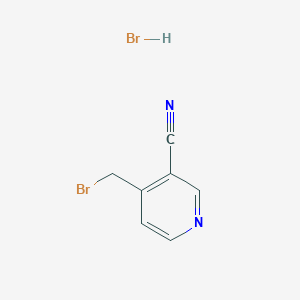
4-(Bromomethyl)nicotinonitrile hydrobromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Bromomethyl)nicotinonitrile hydrobromide is an organic compound with the molecular formula C7H6Br2N2. It is a derivative of nicotinonitrile, where a bromomethyl group is attached to the fourth position of the pyridine ring. This compound is typically found as a white crystalline powder and is soluble in water and various organic solvents.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Bromomethyl)nicotinonitrile hydrobromide typically involves the bromination of 4-methyl nicotinonitrile. The reaction is carried out using bromine in the presence of a suitable solvent such as acetic acid or chloroform. The bromination process results in the formation of 4-(Bromomethyl)nicotinonitrile, which is then treated with hydrobromic acid to yield the hydrobromide salt.
Industrial Production Methods
On an industrial scale, the production of this compound follows a similar synthetic route but is optimized for large-scale operations. This involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The bromination step is carefully monitored to prevent over-bromination, and the final product is purified using crystallization techniques.
Análisis De Reacciones Químicas
Types of Reactions
4-(Bromomethyl)nicotinonitrile hydrobromide undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be replaced by various nucleophiles such as amines, thiols, and alkoxides.
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. These reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using palladium on carbon (Pd/C) are common methods.
Major Products
Nucleophilic Substitution: Products include azides, thiocyanates, and ethers.
Oxidation: Products include 4-formyl nicotinonitrile and 4-carboxylic acid nicotinonitrile.
Reduction: Products include 4-(aminomethyl)nicotinonitrile.
Aplicaciones Científicas De Investigación
4-(Bromomethyl)nicotinonitrile hydrobromide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds and as a building block for more complex molecules.
Biology: The compound is used in the study of enzyme inhibitors and as a precursor for the synthesis of biologically active molecules.
Medicine: It is investigated for its potential use in drug development, particularly in the synthesis of pharmaceuticals targeting neurological disorders.
Industry: The compound is used in the production of agrochemicals and as a reagent in organic synthesis.
Mecanismo De Acción
The mechanism of action of 4-(Bromomethyl)nicotinonitrile hydrobromide involves its interaction with nucleophilic sites in biological molecules. The bromomethyl group acts as an electrophile, reacting with nucleophiles such as thiol groups in proteins or nucleic acids. This can lead to the inhibition of enzyme activity or the modification of nucleic acid structures, affecting cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
- 4-(Chloromethyl)nicotinonitrile hydrochloride
- 4-(Iodomethyl)nicotinonitrile iodide
- 4-(Methyl)nicotinonitrile
Uniqueness
4-(Bromomethyl)nicotinonitrile hydrobromide is unique due to its specific reactivity profile. The bromomethyl group is more reactive than the chloromethyl group, making it a more potent electrophile in nucleophilic substitution reactions. Compared to the iodomethyl derivative, it is more stable and easier to handle, providing a balance between reactivity and stability.
Propiedades
Fórmula molecular |
C7H6Br2N2 |
|---|---|
Peso molecular |
277.94 g/mol |
Nombre IUPAC |
4-(bromomethyl)pyridine-3-carbonitrile;hydrobromide |
InChI |
InChI=1S/C7H5BrN2.BrH/c8-3-6-1-2-10-5-7(6)4-9;/h1-2,5H,3H2;1H |
Clave InChI |
VFAKKMRYDCDMCC-UHFFFAOYSA-N |
SMILES canónico |
C1=CN=CC(=C1CBr)C#N.Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


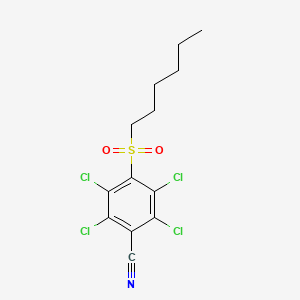

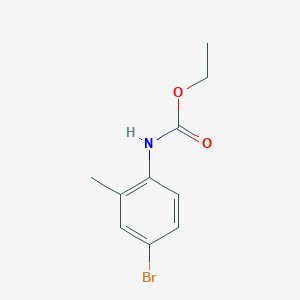
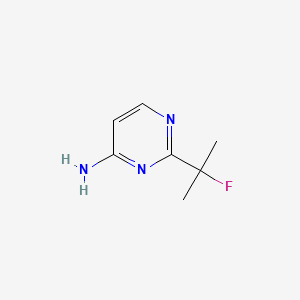
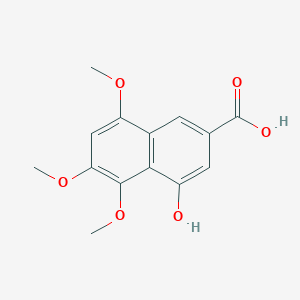
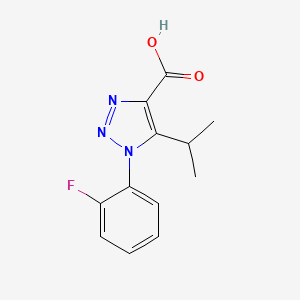
![Methyl 3,3-dimethyl-2,3-dihydrofuro[3,2-b]pyridine-5-carboxylate](/img/structure/B13935495.png)
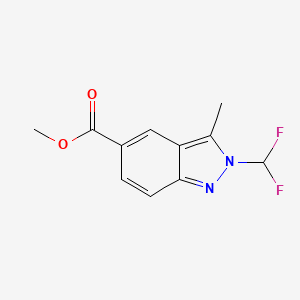
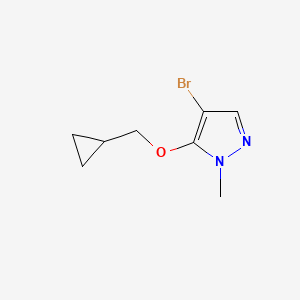
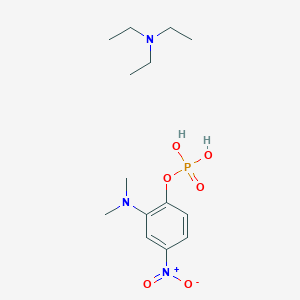

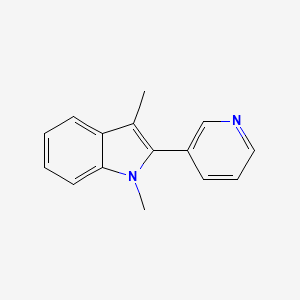
![Tert-butyl 6-(1-hydroxyethyl)-2-azaspiro[3.3]heptane-2-carboxylate](/img/structure/B13935526.png)
![5-(4,6-Diphenyl-1,3,5-triazin-2-yl)-11-phenyl-5,11-dihydroindolo[3,2-b]carbazole](/img/structure/B13935534.png)
